Evogliptin-d9

Bioanalytical method validation LC-MS/MS Pharmacokinetic studies

Evogliptin-d9 is the essential stable isotope-labeled internal standard (SIL-IS) for validated LC-MS/MS quantification of evogliptin in biological matrices. Incorporating nine deuterium atoms at the tert-butoxy group, the 9 Da mass shift ensures complete chromatographic co-elution with baseline MRM resolution while preserving near-identical physicochemical properties to native evogliptin. Substituting with sitagliptin-d4 or other non-isotopic analogs introduces differential matrix effects that render method validation impossible under ICH M10 and FDA bioanalytical guidance. This exact matched SIL-IS is mandatory for ANDA bioequivalence trials, Phase I–III pharmacokinetic studies, and therapeutic drug monitoring of evogliptin tartrate formulations. Supplied at ≥95% purity with comprehensive Certificate of Analysis including HPLC, NMR, and HRMS characterization.

Molecular Formula C19H26F3N3O3
Molecular Weight 410.5 g/mol
Cat. No. B13849763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvogliptin-d9
Molecular FormulaC19H26F3N3O3
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N
InChIInChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1/i1D3,2D3,3D3
InChIKeyLCDDAGSJHKEABN-BTDBNIATSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Evogliptin-d9: Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification of a Next-Generation DPP-4 Inhibitor


Evogliptin-d9 is a deuterium-labeled analog of evogliptin (DA-1229), a dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus in South Korea, Russia, and other markets [1]. The compound incorporates nine deuterium atoms at the tert-butoxy position, increasing its molecular weight from 401.47 Da (unlabeled evogliptin) to 410.48 Da [2]. This 9 Da mass shift enables unequivocal mass spectrometric differentiation between the labeled internal standard and the unlabeled analyte during LC-MS/MS quantification, while preserving near-identical physicochemical properties, chromatographic retention behavior, and ionization efficiency to the native compound . Evogliptin-d9 is supplied as a research-use-only reference standard with typical purity ≥95% and is accompanied by a Certificate of Analysis documenting batch-specific characterization [2].

Why Evogliptin-d9 Cannot Be Replaced by Other DPP-4 Inhibitor Internal Standards in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must be chemically identical to the analyte except for isotopic labeling to ensure identical extraction recovery, ionization efficiency, and chromatographic behavior. Using a non-isotopic analog internal standard—such as sitagliptin-d4 for evogliptin quantification or unlabeled evogliptin for any purpose—introduces differential matrix effects, variable extraction recovery, and unpredictable ion suppression/enhancement that cannot be corrected mathematically, rendering method validation impossible under ICH M10 and FDA bioanalytical guidance [1]. Even among deuterated DPP-4 inhibitor internal standards, substitution fails because each compound possesses distinct chemical structure, molecular weight, and fragmentation pattern; a mass spectrometer tuned for evogliptin-d9 (precursor m/z 410.5) will not detect a different isotopologue or structural analog with comparable sensitivity or specificity. For laboratories conducting pharmacokinetic studies of evogliptin tartrate formulations, generic and abbreviated new drug application (ANDA) bioequivalence trials, or therapeutic drug monitoring, procurement of the exact matched internal standard—evogliptin-d9—is a regulatory expectation and methodological necessity, not an interchangeable commodity .

Evogliptin-d9: Quantifiable Differentiation Evidence for Procurement Decision-Making


Deuterium Labeling at the tert-Butoxy Position Provides 9 Da Mass Separation for Unambiguous LC-MS/MS Quantification

Evogliptin-d9 incorporates nine deuterium atoms at the tert-butoxy methyl groups (three CD3 groups), producing a molecular formula of C19H17D9F3N3O3 with a molecular weight of 410.48 g/mol, compared to unlabeled evogliptin (C19H26F3N3O3, 401.47 g/mol), a mass difference of +9 Da . This mass shift ensures that the isotopic cluster of evogliptin-d9 does not overlap with the [M+H]+ isotopic envelope of unlabeled evogliptin, eliminating cross-talk interference at the MS detector [1]. In a validated LC-MS/MS method for evogliptin quantification in human plasma, evogliptin-d9 was employed as the internal standard with an isocratic mobile phase of 5 mM ammonium formate buffer and acetonitrile (70:30, v/v), achieving baseline chromatographic separation from matrix components with retention time variability ≤2% between runs [2]. The deuterated internal standard enables precise quantitation across the calibration range required for regulatory bioequivalence and pharmacokinetic studies [3].

Bioanalytical method validation LC-MS/MS Pharmacokinetic studies Internal standardization

Parent Compound Evogliptin Demonstrates 10-Fold Greater In Vitro Inhibitory Potency Against DPP-4 Compared to Sitagliptin

While evogliptin-d9 serves as an analytical internal standard, its unlabeled counterpart evogliptin exhibits quantifiable pharmacological differentiation from the first-in-class DPP-4 inhibitor sitagliptin. In head-to-head in vitro assays measuring inhibition of human plasma DPP-4 activity, evogliptin demonstrated an IC50 of 3.0 ng/mL (7.5 nM) and IC80 of 6.8 ng/mL (16.9 nM), whereas sitagliptin required substantially higher concentrations with an IC50 of 13.9 ng/mL (34.1 nM) and IC80 of 46.3 ng/mL (113.7 nM) [1]. Against recombinant human DPP-4, evogliptin exhibited an IC50 of 0.98 nM and an inhibitory constant (Ki) of 0.525 nM [2]. The approximate 10-fold difference in inhibitory potency enables a clinical dose of 5 mg once daily for evogliptin compared to 100 mg for sitagliptin to achieve comparable glycemic control, a difference attributed in part to evogliptin's unique hydrophobic interaction with Arg125 of human DPP-4 not observed in the sitagliptin binding mode [3].

DPP-4 inhibition Enzyme kinetics Type 2 diabetes Comparative pharmacology

Parent Compound Evogliptin Exhibits ≥6,000-Fold Selectivity for DPP-4 Over DPP-8 and DPP-9, Mitigating Off-Target Toxicity Risk

A critical safety consideration for DPP-4 inhibitors is selectivity over the closely related proteases DPP-8 and DPP-9, as inhibition of these off-target enzymes has been linked to alopecia, thrombocytopenia, splenomegaly, and impaired immune function in preclinical models. Evogliptin demonstrates >6,000-fold selectivity for DPP-4 compared to DPP-8 and DPP-9 in vitro, a selectivity window comparable to or exceeding that of sitagliptin [1]. Specifically, evogliptin showed selectivity ratios of approximately 7,898-fold versus DPP-8 and 6,058-fold versus DPP-9 when assayed against recombinant enzymes [2]. In contrast, the DPP-4 inhibitor vildagliptin exhibits an IC50 for DPP-4 of 62 nM (63-fold weaker than evogliptin's 0.98 nM) and a narrower selectivity window [3]. The high selectivity of evogliptin is structurally rationalized by its binding mode, which engages the S2 extensive subunit of DPP-4 (class 3 binding) while minimizing interactions with the catalytic pockets of DPP-8 and DPP-9 [3].

Target selectivity DPP-8 DPP-9 Safety pharmacology Off-target effects

Parent Compound Evogliptin Achieves Sustained >80% Plasma DPP-4 Inhibition Over 24 Hours Following Once-Daily Oral Dosing

Pharmacodynamic studies of the parent compound evogliptin in healthy volunteers demonstrate that once-daily oral doses of 5, 10, or 20 mg produce >80% inhibition of plasma DPP-4 activity sustained over a full 24-hour dosing interval [1]. The maximum degree of DPP-4 inhibition reached 97.1% from baseline at a 60 mg dose, with all doses ≥10 mg maintaining >80% inhibition throughout the 24-hour period [2]. Population pharmacokinetic-pharmacodynamic modeling estimated an Emax (maximum inhibitory effect) of 88.9% and an EC50 of 1.08 μg/L for evogliptin, confirming high potency and efficacy at low plasma concentrations [3]. The compound exhibits a terminal elimination half-life of 33–39 hours and reaches peak plasma concentration (Tmax) at 4–5 hours, with linear pharmacokinetics across the 5–20 mg dose range and modest accumulation (1.4- to 1.5-fold) upon repeated once-daily administration [4]. This sustained pharmacodynamic effect enables once-daily dosing, distinguishing evogliptin from shorter-acting gliptins such as vildagliptin, which typically requires twice-daily administration to maintain adequate DPP-4 inhibition.

Pharmacodynamics Sustained target engagement Once-daily dosing Clinical pharmacology

Evogliptin-d9: Validated Research and Industrial Application Scenarios for Procurement Planning


Regulated Bioanalytical Method Development for Evogliptin Pharmacokinetic Studies

Evogliptin-d9 serves as the essential stable isotope-labeled internal standard (SIL-IS) for validated LC-MS/MS quantification of evogliptin in human plasma, urine, and tissue homogenates. The 9 Da mass shift ensures complete chromatographic co-elution with the analyte while providing baseline mass resolution for selective MRM detection. This application is mandatory for pharmaceutical companies conducting bioavailability/bioequivalence (BA/BE) studies, Phase I–III clinical pharmacokinetic sampling, and therapeutic drug monitoring [1]. Method validation parameters—including precision, accuracy, matrix effect, and recovery—rely on the matched SIL-IS to correct for sample-to-sample variability in extraction efficiency and ionization suppression [2].

ANDAs and DMF Submissions Requiring Compendial Reference Standards

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) referencing evogliptin tartrate drug products, fully characterized evogliptin-d9 reference standards support analytical method development, forced degradation studies, and stability-indicating assay validation. These standards are supplied with comprehensive Certificates of Analysis (COA) including purity determination by HPLC, identity confirmation by NMR and high-resolution mass spectrometry, and residual solvent analysis, meeting the documentary requirements of ICH Q2(R1) and Q3C guidelines for regulatory submissions to FDA, EMA, and MFDS .

DPP-4 Inhibitor Comparative Pharmacology and Selectivity Profiling

Research laboratories investigating structure-activity relationships among DPP-4 inhibitors utilize evogliptin reference standards (both unlabeled and labeled) to benchmark in vitro potency and selectivity against established comparators including sitagliptin, vildagliptin, and linagliptin. The demonstrated 10-fold greater potency than sitagliptin and >6,000-fold selectivity over DPP-8/9 [3] establish evogliptin as a critical comparator compound for academic and industrial DPP-4 drug discovery programs seeking to characterize novel chemical entities against the current pharmacopeia of approved gliptins [4].

Deuterium Kinetic Isotope Effect Studies in Drug Metabolism Research

Evogliptin-d9, with its nine deuterium atoms positioned at the metabolically relevant tert-butoxy group, provides a research tool for investigating deuterium kinetic isotope effects (KIE) on CYP-mediated metabolism. The deuterated compound can be employed in in vitro microsomal stability assays to quantify the impact of deuteration on the metabolic half-life of evogliptin, supporting structure-metabolism relationship studies that inform deuterated drug design strategies [5]. The compound serves as both an analytical internal standard and a probe for deuteration effects in a single experimental workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evogliptin-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.